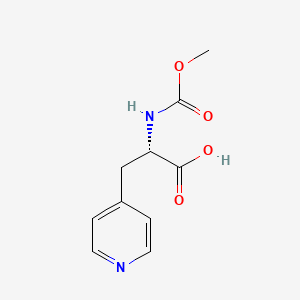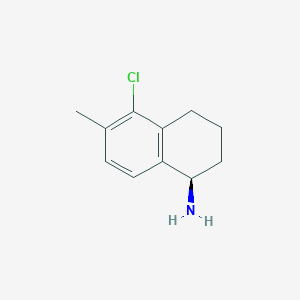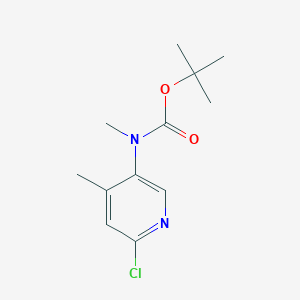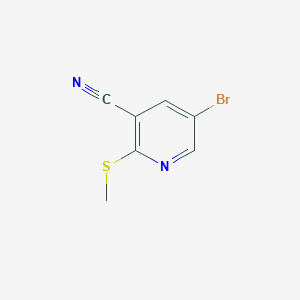
(R)-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL is a chiral compound with a specific stereochemistry It is an organic molecule that contains an amino group, a hydroxyl group, and a substituted aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzene derivative, such as 2-chloro-4-methylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction using an amine source and a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions, such as the reduction of the aromatic ring using hydrogenation catalysts.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: Studied for its potential as an enzyme inhibitor in biochemical pathways.
Protein Interactions: Investigated for its interactions with specific proteins and receptors.
Medicine
Pharmaceuticals: Explored for its potential therapeutic applications, including as a precursor for drug development.
Diagnostics: Utilized in the development of diagnostic agents for medical imaging.
Industry
Material Science: Applied in the synthesis of advanced materials with specific properties.
Agrochemicals: Used in the development of agrochemical products for crop protection.
作用機序
The mechanism of action of ®-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in binding to active sites, leading to inhibition or activation of specific biochemical pathways. The aromatic ring provides additional interactions through π-π stacking and hydrophobic interactions.
類似化合物との比較
Similar Compounds
®-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL: Unique due to its specific stereochemistry and functional groups.
(S)-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL: The enantiomer with different biological activity.
2-Amino-2-(2-chloro-4-methylphenyl)ethanol: Lacks the specific stereochemistry, leading to different properties.
2-Amino-2-(2-chloro-4-methylphenyl)ethanone: Contains a carbonyl group instead of a hydroxyl group, resulting in different reactivity.
Uniqueness
®-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL is unique due to its chiral nature, which imparts specific interactions with biological targets. Its combination of functional groups allows for diverse chemical reactions and applications in various fields.
特性
分子式 |
C9H12ClNO |
|---|---|
分子量 |
185.65 g/mol |
IUPAC名 |
(2R)-2-amino-2-(2-chloro-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12ClNO/c1-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1 |
InChIキー |
KUUZGJDTKWZPKE-VIFPVBQESA-N |
異性体SMILES |
CC1=CC(=C(C=C1)[C@H](CO)N)Cl |
正規SMILES |
CC1=CC(=C(C=C1)C(CO)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylate](/img/structure/B13049215.png)



![(1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13049235.png)

![(1R,2S,5S)-methyl 3-((R)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13049241.png)


![6-Benzyl 2-(tert-butyl) 8-formyl-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B13049263.png)


![3-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]-4-hydroxy-6-methyl-2H-pyran-2-one;dimethylamine](/img/structure/B13049271.png)

